2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

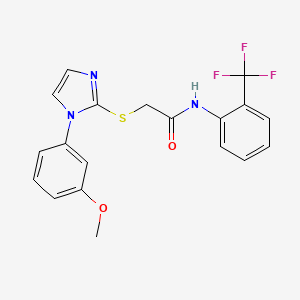

The compound 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (hereafter referred to as the "target compound") is a heterocyclic acetamide derivative characterized by:

- A 1H-imidazole core substituted at the 1-position with a 3-methoxyphenyl group.

- A thioether linkage connecting the imidazole to an acetamide backbone.

- An N-(2-(trifluoromethyl)phenyl) substituent on the acetamide.

This structure combines electron-rich (methoxy) and electron-deficient (trifluoromethyl) aromatic systems, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O2S/c1-27-14-6-4-5-13(11-14)25-10-9-23-18(25)28-12-17(26)24-16-8-3-2-7-15(16)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGNDMZZNZZKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the introduction of the methoxyphenyl and trifluoromethylphenyl groups. The final step often involves the formation of the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The imidazole ring is known for its ability to induce apoptosis in cancer cells by affecting mitochondrial function and activating caspases. Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation across various lines:

| Compound | Cell Line Tested | % Inhibition |

|---|---|---|

| Example A | T-47D Breast Cancer | 90.47% |

| Example B | MDA-MB-468 Breast Cancer | 84.83% |

Studies suggest that the compound may interact with specific molecular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also been explored for its potential anti-inflammatory effects. Research has indicated that thioacetamide derivatives can inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases. The mechanism involves modulation of receptor functions, which may alter cellular signaling pathways related to inflammation .

Antimicrobial Properties

Compounds containing imidazole rings have shown promising antimicrobial activity. For instance, studies have demonstrated that similar thioether-linked compounds exhibit significant inhibition against various bacterial strains. The unique structure of this compound may enhance its efficacy against resistant strains .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide :

- Anticancer Study : A study evaluated the compound's efficacy against a panel of cancer cell lines, revealing IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity .

- Anti-inflammatory Research : In vitro assays demonstrated that the compound effectively reduced levels of pro-inflammatory cytokines in activated macrophages, supporting its potential use in inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural elements are compared below with analogous molecules from the literature.

Table 1: Structural and Functional Comparison

Key Observations:

Benzimidazole derivatives (e.g., W1 ) demonstrate pronounced antimicrobial activity, likely due to enhanced π-π stacking with enzyme active sites.

Substituent Positioning :

- The 2-trifluoromethylphenyl group in the target compound may introduce steric hindrance compared to 3-CF3 analogs (e.g., CAS 296273-77-3 ), affecting solubility and target affinity.

- Methoxy groups at the 3-position (target compound) vs. 5-position (e.g., ) influence electronic effects: 3-MeO enhances electron donation to the imidazole ring, while 5-MeO in benzimidazoles may disrupt aromatic conjugation.

Thioether vs. Ether Linkages: Thioacetamide bridges (target compound, CAS 296273-77-3 ) offer greater metabolic stability compared to oxygen-based linkages, as seen in phenoxymethyl-triazole derivatives .

Pharmacological and Physicochemical Properties

Table 2: Property Comparison

Key Findings:

- The trifluoromethyl group enhances metabolic stability and membrane permeability but reduces aqueous solubility .

- Nitro groups in W1 contribute to cytotoxicity but increase molecular weight and reduce bioavailability.

- Triazole-thiazole hybrids (e.g., 9f ) exhibit balanced solubility due to polar heterocycles, though their larger size may limit diffusion across biological barriers.

Biological Activity

The compound 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. It features a complex structure comprising an imidazole ring, a thioether linkage, and an acetamide moiety, with the presence of methoxyphenyl and trifluoromethyl groups enhancing its pharmacological profile. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , and it has a molecular weight of 389.47 g/mol. The structure includes several functional groups that contribute to its biological activity:

- Imidazole Ring : Known for its role in various biological processes.

- Thioether Linkage : May enhance interaction with biological targets.

- Acetamide Moiety : Often associated with pharmacological properties.

Synthesis

The synthesis of 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step reactions, including:

- Formation of the Imidazole Ring : Condensation reactions involving appropriate precursors.

- Thioether Formation : Reaction between imidazole derivatives and thiols.

- Acetamide Functionalization : Introduction of the acetamide group through acylation reactions.

Anticancer Properties

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives with imidazole rings have shown potential in inhibiting proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 2g | MDA-MB-231 | 16.38 ± 0.98 | Antiproliferative |

| 1b | A431 | 8 | Antitumor activity |

The mechanism of action may involve apoptosis induction through disruption of mitochondrial membrane potential and modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

Research has demonstrated that similar compounds possess antimicrobial properties against a range of pathogens. The compound's thioether linkage is hypothesized to enhance its interaction with microbial targets.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4 | Antibacterial |

| Candida albicans | 64 | Antifungal |

These findings suggest that the compound may be effective against both bacterial and fungal infections, potentially serving as a lead for developing new antimicrobial agents .

The biological activity of 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation : It might interact with specific receptors, altering cellular signaling pathways.

- DNA Interaction : Similar compounds have been shown to bind DNA, leading to cytotoxic effects in cancer cells.

Case Studies

Several case studies have explored the biological activity of related compounds within the same structural family:

- A study on imidazole derivatives highlighted their effectiveness against resistant strains of bacteria and their ability to induce apoptosis in cancer cells through mitochondrial pathways .

- Another investigation focused on thiazole-bearing molecules demonstrated significant antiproliferative effects against various cancer cell lines, suggesting a broader applicability for compounds featuring similar structural motifs .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.